molecular formula C22H20FN5O2S B2476200 N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-13-5

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2476200
CAS No.: 894041-13-5
M. Wt: 437.49
InChI Key: IAPRSZGZASXRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a high-purity, research-grade chemical compound designed for investigative applications. This specialized small molecule features a complex architecture combining fluorophenyl, methylphenyl, and thiazolotriazole moieties through an oxalamide bridge, creating a structurally unique tool for biochemical research. Compounds with this thiazolo[3,2-b][1,2,4]triazole scaffold are of significant interest in medicinal chemistry and drug discovery research . Structural analogs of this compound class have demonstrated potential bioactivity in scientific investigations, including cell adhesion inhibition properties relevant to inflammation research . Additionally, oxalamide derivatives have been investigated as modulators of various biological targets, including c-Met kinase pathways in oncology research . Researchers utilize this compound primarily as a chemical probe for studying protein-protein interactions, enzyme inhibition, and cellular signaling pathways. The incorporation of both fluorine and methyl substituents on the phenyl rings enhances the molecule's metabolic stability and influences its binding affinity to biological targets, making it particularly valuable for structure-activity relationship (SAR) studies. The compound is provided as a stable solid with documented purity exceeding 95% by HPLC analysis. It is soluble in common organic solvents such as DMSO and ethanol, with solubility characteristics provided in the product documentation. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the material safety data sheet for proper handling, storage, and disposal information. For comprehensive technical data, including structural characterization, spectroscopic properties, and detailed storage recommendations, please contact our technical support team.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-4-3-5-15(10-13)19-26-22-28(27-19)17(12-31-22)8-9-24-20(29)21(30)25-16-7-6-14(2)18(23)11-16/h3-7,10-12H,8-9H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPRSZGZASXRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-fluoro-4-methylaniline with oxalyl chloride to form an intermediate that is subsequently reacted with methylamine to yield the final product. Reaction conditions often include an inert atmosphere and a base such as triethylamine to facilitate the reaction and neutralize byproducts .

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial activity of different thiazole derivatives, some compounds demonstrated bactericidal effects comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Compounds with similar structures have been reported to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, a derivative exhibited an IC50 value of 1.28 µM against MCF-7 cells .

Table 2: Cytotoxicity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCell LineIC50 (µM)
Compound DMCF-71.28
Compound EBel-74025.00

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Studies have indicated that thiazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes. For instance, certain derivatives showed inhibition rates between 0% and 93% against COX isoforms . The presence of specific substituents on the thiazole ring can enhance the compound's binding affinity to these enzymes.

Table 3: COX Inhibition Activity of Selected Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound F6080
Compound G4070

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors in various pathways. The fluoro and methyl groups on the phenyl ring influence the compound's binding affinity and selectivity towards these targets . The oxalamide functional group may participate in hydrogen bonding and other interactions that enhance its biological efficacy.

Case Studies

Recent studies have focused on evaluating the therapeutic potential of compounds based on the thiazolo[3,2-b][1,2,4]triazole framework in clinical settings. For example:

  • Study on Anticancer Activity : A series of synthesized thiazole derivatives were tested against multiple cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .
  • Study on Anti-inflammatory Effects : A comparative analysis was conducted between traditional non-steroidal anti-inflammatory drugs (NSAIDs) and new thiazole derivatives. Results showed that some new compounds provided comparable or superior anti-inflammatory effects with fewer side effects .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide. For instance:

  • In Vitro Studies : Compounds with similar thiazole and triazole moieties have shown significant growth inhibition against various cancer cell lines. In one study, derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51% to 87% against multiple cancer types including breast and ovarian cancers .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. The thiazole and triazole components are known to interact with DNA or inhibit specific enzymes involved in cancer progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Broad-Spectrum Activity : Similar derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity.
  • Resistance Modulation : Research indicates that these compounds can also combat drug-resistant strains of bacteria, making them valuable in addressing the growing issue of antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureImpact on Activity
Thiazole RingEnhances antimicrobial properties
Triazole LinkageContributes to anticancer activity
Fluorine SubstitutionIncreases lipophilicity and cellular uptake

Case Studies

Several case studies provide insights into the applications of this compound:

  • Anticancer Efficacy : A study conducted by the National Cancer Institute evaluated a series of thiazole-triazole derivatives, revealing significant antitumor activity across various cell lines with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Testing : In a comparative study of oxalamide derivatives, those containing thiazole rings exhibited enhanced activity against resistant bacterial strains. This study utilized standard methods such as disk diffusion and MIC determination to assess effectiveness .
  • Molecular Docking Studies : Computational analyses have been performed to predict binding affinities and interactions with target proteins involved in cancer pathways or bacterial resistance mechanisms. These studies help refine the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other oxalamides and heterocyclic derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Regulatory Status Metabolic Pathway
Target Compound : N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide Thiazolo[3,2-b][1,2,4]triazole core; 3-fluoro-4-methylphenyl group Likely TAS1R1/TAS1R3 agonist (inferred from structural analogs) Not specified in evidence Expected rapid metabolism without amide hydrolysis (similar to No. 1768)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Pyridin-2-yl-ethyl group; 2,4-dimethoxybenzyl substituent Potent umami agonist (TAS1R1/TAS1R3 activation); replaces MSG in food Approved globally (FEMA 4233, FL-no. 16.099) Rapid metabolism in rat hepatocytes; no amide hydrolysis
No. 1769 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide) 5-methylpyridin-2-yl group; 2-methoxy-4-methylbenzyl Umami flavoring agent Evaluated by FAO/WHO; deemed safe (NOEL: 100 mg/kg bw/day) Metabolized via similar pathways to S336
No. 1c (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide) Trifluoromethyl and pyridin-4-yloxy groups Anticancer activity (regorafenib analog) Experimental (no regulatory approval) Not described in evidence
8b (2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole) Thiazolo-triazole core; 4-chloro/4-methoxyphenyl substituents Not specified (structural analog) Experimental Not described

Key Findings

Structural Differences: The target compound’s thiazolo-triazole core distinguishes it from pyridine-based oxalamides (e.g., S336, No. 1769). This heterocyclic system may enhance thermal stability or alter solubility compared to simpler aromatic substituents . The 3-fluoro-4-methylphenyl group likely improves metabolic resistance compared to methoxy-substituted analogs (e.g., No. 1769), as fluorine often reduces oxidative degradation .

Biological Activity: S336 and No. 1769 are confirmed TAS1R1/TAS1R3 agonists, enabling umami taste enhancement at low concentrations (0.0002 μg/kg bw/day exposure) . The target compound’s activity is inferred but unverified.

Metabolism and Safety: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, minimizing toxic metabolite risk . The target compound is expected to follow this pathway. FAO/WHO evaluations established a high safety margin (500 million) for No. 1769 and No. 1770, suggesting similar oxalamides are low-risk .

Regulatory and Commercial Status :

  • S336 is commercially used in sauces, snacks, and frozen foods, whereas the target compound’s application remains speculative .

Notes

Gaps in Evidence: No direct data on the target compound’s synthesis, toxicology, or receptor-binding affinity were found. Comparisons rely on structural analogs. The thiazolo-triazole moiety’s impact on umami activity or off-target effects requires experimental validation.

Future Directions :

  • Priority should be given to synthesizing the target compound and testing its TAS1R1/TAS1R3 activation, metabolic stability, and toxicity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.